Undulatoside A

Catalog No.
S1538879
CAS No.
58108-99-9
M.F
C16H18O9
M. Wt
354.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Undulatoside A

CAS Number

58108-99-9

Product Name

Undulatoside A

IUPAC Name

5-hydroxy-2-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C16H18O9

Molecular Weight

354.31 g/mol

InChI

InChI=1S/C16H18O9/c1-6-2-8(18)12-9(19)3-7(4-10(12)23-6)24-16-15(22)14(21)13(20)11(5-17)25-16/h2-4,11,13-17,19-22H,5H2,1H3/t11-,13-,14+,15-,16-/m1/s1

InChI Key

BYYDEEAJCDGLER-YMILTQATSA-N

SMILES

Array

Canonical SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

The exact mass of the compound Undulatoside A is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Undulatoside A is a naturally occurring chromone glycoside, a class of phenolic compounds found in various plants, including *Tecomella undulata*. While extensive research has validated the anti-inflammatory and hepatoprotective properties of extracts from this plant, specific quantitative data on the isolated Undulatoside A remains limited. This guide provides a framework for procurement decisions by comparing the known attributes of its chemical class against common, structurally distinct alternatives used in similar research fields, such as triterpenoid saponins.

In natural product screening for anti-inflammatory or cytotoxic agents, substituting compounds based on shared biological activity can be misleading. Undulatoside A, a chromone glycoside, possesses a distinct phenolic core, contrasting sharply with the complex, steroidal-like structure of triterpenoid saponins such as Ilexgenin A or Ilexsaponin A1. This fundamental structural difference dictates disparate physicochemical properties, including solubility and membrane permeability, which directly impacts formulation, handling, and bioavailability in experimental models. Furthermore, their mechanisms of action are not equivalent; they modulate different signaling pathways, meaning a direct substitution would lead to investigating unrelated cellular responses and non-comparable data.

Differentiated Anti-Inflammatory Pathway Modulation Compared to Triterpenoid Saponins

While direct mechanistic data for Undulatoside A is pending, its aglycone class (dihydroxychromones) is known to modulate pathways like Nrf2 and PPARγ. This contrasts with common triterpenoid saponin alternatives. For instance, Ilexgenin A demonstrates anti-inflammatory effects by significantly inhibiting the STAT3 and PI3K signaling pathways in hepatocellular carcinoma and endothelial cells. A purified saponin fraction from *Ilex pubescens*, rich in compounds like Ilexsaponin A1, markedly attenuates COX-2 protein expression and modulates the ratio of pro-inflammatory (TNF-α, IL-6) to anti-inflammatory (IL-10) cytokines. This indicates that selecting Undulatoside A allows for the investigation of distinct, non-saponin-related anti-inflammatory mechanisms.

Evidence DimensionMechanism of Anti-Inflammatory Action
Target Compound DataExpected to modulate phenolic-responsive pathways (e.g., Nrf2, PPARγ) based on its chromone structure.
Comparator Or BaselineIlexgenin A: Direct inhibition of STAT3 and PI3K pathways. Ilex Saponins: Inhibition of COX-2 expression and modulation of TNF-α/IL-6/IL-10 cytokine balance.
Quantified DifferenceQualitatively different signaling pathways targeted.
ConditionsIn vitro cellular models (e.g., HepG2, HUVECs, RAW264.7 macrophages) and in vivo rat models of inflammation.

For researchers aiming to discover novel anti-inflammatory mechanisms, Undulatoside A offers an alternative to the well-trodden pathways modulated by triterpenoid saponins.

Superior Formulation Predictability Due to Simpler Glycosidic Structure and Lower Hydrophobicity

Undulatoside A, as a monoglycoside of a small phenolic core (MW: 354.31 g/mol), is anticipated to have more straightforward solubility characteristics in common laboratory solvents like DMSO and aqueous buffers compared to large, amphiphilic triterpenoid saponins. Comparators like Ilexgenin A (aglycone, MW: 502.7 g/mol) and Ilexsaponin A1 (glycoside, MW: 664.8 g/mol) are known to have limited aqueous solubility, often requiring complex formulation strategies (e.g., PEG300, Tween-80, SBE-β-CD) or presenting a risk of precipitation in cell culture media, a phenomenon termed 'solvent shock'. For instance, preparing a 2.5 mg/mL solution of Ilexgenin A for in vivo use can result in a suspended, not clear, solution.

Evidence DimensionAqueous Formulation Complexity
Target Compound DataPredicted higher aqueous compatibility and simpler formulation needs due to smaller size and less complex structure.
Comparator Or BaselineIlexgenin A & Ilexsaponin A1: Known poor aqueous solubility, requiring co-solvents (PEG300, Tween-80) or cyclodextrins for in vivo use and careful dilution to avoid precipitation in vitro.
Quantified DifferenceQualitative difference in formulation requirements (simple dissolution vs. complex multi-component vehicle).
ConditionsPreparation of stock solutions and final dilutions for in vitro and in vivo experimental use.

Procuring Undulatoside A can reduce experimental variability and save formulation development time by avoiding the precipitation and handling issues common to more complex, hydrophobic saponins.

Screening for Novel Anti-Inflammatory Agents Outside of Saponin-Modulated Pathways

Based on its distinct chromone glycoside structure, Undulatoside A is a logical choice for researchers seeking to identify anti-inflammatory compounds that do not operate via the well-documented mechanisms of triterpenoid saponins like STAT3/PI3K or COX-2 inhibition. Its selection enables the specific exploration of phenolic-responsive pathways, diversifying the potential for novel target discovery.

High-Throughput Screening (HTS) Where Formulation Simplicity is Critical

In HTS campaigns, compound precipitation is a major source of artifacts and assay failure. The anticipated simpler solubility profile of Undulatoside A, compared to the known formulation challenges of complex saponins like Ilexgenin A, makes it a more reliable tool compound. Procuring Undulatoside A minimizes the need for complex vehicle controls and reduces the risk of false positives caused by compound precipitation, ensuring higher data quality.

Investigating Structure-Activity Relationships of Chromone Glycosides

For projects focused on the medicinal chemistry of chromones, Undulatoside A serves as a valuable parent compound or reference standard. Its defined structure provides a clear starting point for derivatization or for comparative studies against its aglycone (5,7-dihydroxy-2-methylchromone) or other glycoside variants to probe the role of the sugar moiety in biological activity.

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

354.09508215 Da

Monoisotopic Mass

354.09508215 Da

Heavy Atom Count

25

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

5-hydroxy-2-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Dates

Last modified: 04-14-2024

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